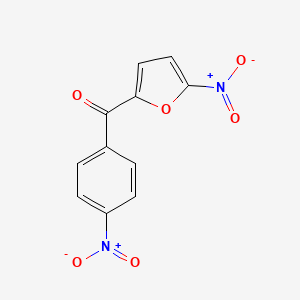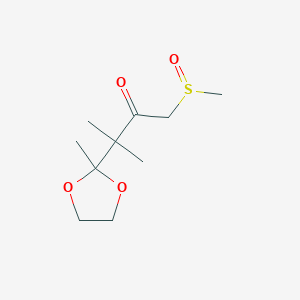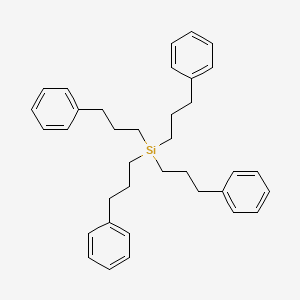
Tetrakis(3-phenylpropyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(3-phenylpropyl)silane is an organosilicon compound with the chemical formula C36H44Si It is characterized by a silicon atom bonded to four 3-phenylpropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(3-phenylpropyl)silane typically involves the reaction of silicon tetrachloride (SiCl4) with 3-phenylpropylmagnesium bromide (C9H11MgBr) in an anhydrous ether solvent. The reaction proceeds as follows:
SiCl4+4C9H11MgBr→Si(C9H11)4+4MgBrCl
This reaction requires strict anhydrous conditions to prevent the hydrolysis of silicon tetrachloride. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Tetrakis(3-phenylpropyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The phenylpropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products
Oxidation: Silanols (R3SiOH) or siloxanes (R3SiOSiR3).
Reduction: Various silanes (R3SiH).
Substitution: New organosilicon compounds with different functional groups.
科学的研究の応用
Tetrakis(3-phenylpropyl)silane has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and in the study of silicon-based reaction mechanisms.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
作用機序
The mechanism by which Tetrakis(3-phenylpropyl)silane exerts its effects involves the interaction of its silicon center with various molecular targets. The phenylpropyl groups provide steric hindrance and electronic effects that influence the reactivity of the silicon atom. This compound can participate in various catalytic processes and form stable complexes with other molecules, facilitating its use in diverse applications.
類似化合物との比較
Similar Compounds
- Phenyltris(3-phenylpropyl)silane
- Dimethyl(3-phenylpropyl)silane
- Diphenyl(3-phenylpropyl)silane
- Hexadecyltris(3-phenylpropyl)silane
Uniqueness
Tetrakis(3-phenylpropyl)silane is unique due to its tetrahedral structure with four identical phenylpropyl groups attached to the silicon atom. This configuration provides distinct steric and electronic properties, making it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
18817-48-6 |
|---|---|
分子式 |
C36H44Si |
分子量 |
504.8 g/mol |
IUPAC名 |
tetrakis(3-phenylpropyl)silane |
InChI |
InChI=1S/C36H44Si/c1-5-17-33(18-6-1)25-13-29-37(30-14-26-34-19-7-2-8-20-34,31-15-27-35-21-9-3-10-22-35)32-16-28-36-23-11-4-12-24-36/h1-12,17-24H,13-16,25-32H2 |
InChIキー |
PHEKIJGUCZHEME-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC[Si](CCCC2=CC=CC=C2)(CCCC3=CC=CC=C3)CCCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide](/img/structure/B11948092.png)
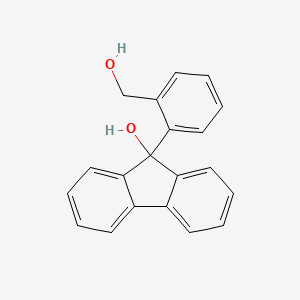
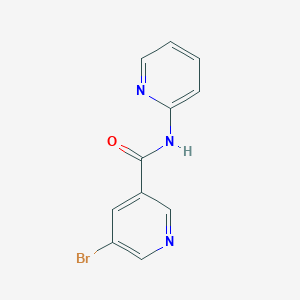

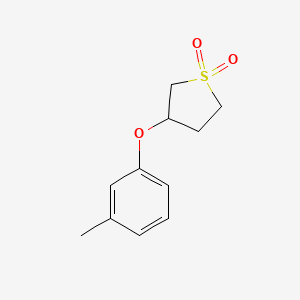


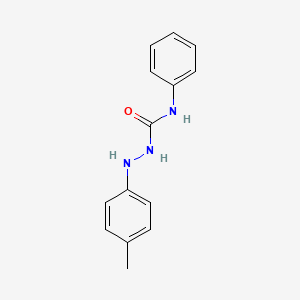
![Spiro[4.7]dodecan-6-one](/img/structure/B11948136.png)

